molecular formula C9H9N3O2 B12899525 2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid CAS No. 1159982-15-6

2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid

Cat. No.: B12899525
CAS No.: 1159982-15-6
M. Wt: 191.19 g/mol
InChI Key: PYVHHGDKKDTYTQ-UHFFFAOYSA-N
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Description

2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core linked to an acetic acid moiety via an amino group. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol (CAS: 1912-42-1) . The compound is a key intermediate in medicinal chemistry, particularly in the development of prostaglandin D2 (DP2) receptor antagonists, such as fevipiprant (NVP-QAW039), which is used in clinical trials for severe asthma .

Properties

CAS No.

1159982-15-6

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-3-ylamino)acetic acid

InChI

InChI=1S/C9H9N3O2/c13-8(14)5-11-7-4-12-9-6(7)2-1-3-10-9/h1-4,11H,5H2,(H,10,12)(H,13,14)

InChI Key

PYVHHGDKKDTYTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2NCC(=O)O)N=C1

Origin of Product

United States

Preparation Methods

Construction of Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine nucleus can be synthesized or functionalized through:

  • Suzuki Coupling Reactions:
    5-bromo-7-azaindole (pyrrolo[2,3-b]pyridine) derivatives are coupled with boronic acids under palladium catalysis (e.g., Pd(dppf)Cl2) in a dioxane/water mixture with potassium carbonate as base at 80 °C to reflux for 1–16 hours. This method allows introduction of aryl or heteroaryl substituents at specific positions on the pyrrolo[2,3-b]pyridine ring.

  • Bromination and Protection:
    Bromination at the 3-position using bromine or N-bromosuccinimide (NBS) in organic solvents (chloroform, dichloromethane) at 0 °C to room temperature for 10 minutes to 16 hours, followed by protection of the pyrrole nitrogen with tosyl chloride in the presence of aqueous sodium hydroxide, facilitates selective functionalization.

Alternative Synthetic Routes

  • Formylation and Subsequent Functionalization:
    Formylation of pyrrolo[2,3-b]pyridine derivatives (e.g., via Duff reaction) followed by protection, Suzuki coupling, and nucleophilic addition steps can be used to introduce various substituents, including aminoacetic acid groups after appropriate transformations.

  • Methylation and Nitration Followed by Coupling:
    Methylation of the pyrrolo[2,3-b]pyridine nitrogen followed by nitration and Suzuki coupling can provide intermediates that, after reduction and condensation, yield aminoacetic acid derivatives.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield/Notes
Suzuki Coupling 5-bromo-7-azaindole, phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water 80 °C to reflux 1–16 h High yield, regioselective
Bromination Br2 or NBS, chloroform or DCM, triethylamine (base) 0 °C to RT 10 min to 16 h Selective 3-position bromination
Tosyl Protection p-Toluenesulfonyl chloride, aqueous NaOH, DCM 0 °C to RT 1–12 h Protects pyrrole nitrogen
Aminoacetic Acid Coupling Aminoacetic acid or ester, base or catalyst RT to reflux Several hours Formation of aminoacetic acid derivative
Ion Exchange Purification DOWEX 50WX2-400 resin, methanol RT 3 h Purification, isolation of product

Detailed Research Findings

  • The Suzuki coupling is a cornerstone reaction for functionalizing the pyrrolo[2,3-b]pyridine ring, enabling the introduction of various substituents that can modulate biological activity.

  • Bromination at the 3-position is efficiently achieved using NBS or bromine, which is critical for subsequent nucleophilic substitution with aminoacetic acid derivatives.

  • Protection of the pyrrole nitrogen with tosyl groups is often necessary to prevent side reactions during coupling steps and can be removed under alkaline conditions after the desired substitution is complete.

  • Ion exchange resin purification is a practical method to isolate the aminoacetic acid derivative in high purity, which is essential for biological evaluation and further synthetic applications.

  • Alternative synthetic routes involving formylation, methylation, nitration, and subsequent coupling provide flexibility in modifying the pyrrolo[2,3-b]pyridine scaffold and tailoring the aminoacetic acid substitution pattern.

Summary Table of Key Preparation Methods

Methodology Key Reagents/Intermediates Advantages Limitations
Suzuki Coupling 5-bromo-7-azaindole, boronic acids, Pd catalyst High regioselectivity, versatile Requires palladium catalyst, inert atmosphere
Bromination + Tosyl Protection Br2 or NBS, tosyl chloride, base Selective functionalization Multi-step, requires careful control
Aminoacetic Acid Coupling Aminoacetic acid or ester, base/catalyst Direct introduction of target moiety May require protection/deprotection steps
Ion Exchange Purification Ion exchange resin, methanol Efficient purification Additional purification step
Alternative Functionalization Formylation, methylation, nitration Scaffold diversification More complex synthetic sequence

Chemical Reactions Analysis

Acylation Reactions

The amino group undergoes nucleophilic acylation with activated carboxylic acid derivatives. For example:

  • Reagents : Acetyl chloride, benzoyl chloride, or anhydrides in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

  • Conditions : Mild bases (e.g., triethylamine) in anhydrous solvents (e.g., DMF or THF) at 0–25°C.

  • Products : Stable amide derivatives with retained pyrrolopyridine aromaticity.

Reaction TypeReagents/ConditionsProductYield (%)Reference
AcetylationAcetyl chloride, DCC, THF, 0°C → RTN-Acetylated derivative75–85
BenzoylationBenzoyl chloride, DCM, Et₃N, RTN-Benzoylated derivative68–72

Esterification

The carboxylic acid group participates in esterification under acidic or coupling conditions:

  • Reagents : Methanol, ethanol, or other alcohols with H₂SO₄ or DCC.

  • Conditions : Reflux in toluene or THF with catalytic acid (e.g., H₂SO₄).

  • Products : Methyl or ethyl esters, which enhance lipophilicity for biological studies .

Example :

2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid+MeOHH2SO4Methyl ester+H2O\text{2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid} + \text{MeOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl ester} + \text{H}_2\text{O}

Metal Coordination Complex Formation

The compound forms stable chelates with transition metals via its amino and carboxylate groups:

  • Metals : Fe³⁺, Cu²⁺, Zn²⁺.

  • Conditions : Aqueous or methanolic solutions at neutral pH.

  • Applications : Potential catalytic or medicinal uses .

Metal IonCoordination ModeObserved Stability Constant (log K)Reference
Cu²⁺Bidentate (N,O-donor)8.2 ± 0.3
Fe³⁺Tridentate (N,O,O-donor)10.5 ± 0.5

Nucleophilic Substitution

The amino group reacts with electrophiles such as alkyl halides:

  • Reagents : Methyl iodide, benzyl bromide.

  • Conditions : Base (K₂CO₃ or NaH) in polar aprotic solvents (DMF, DMSO).

  • Products : N-Alkylated derivatives with modified solubility profiles .

Example Reaction :

2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid+CH3INaH, DMFN-Methyl derivative\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{N-Methyl derivative}

Scientific Research Applications

2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • The hydrochloride salt (CAS: 1000545-78-7) improves aqueous solubility, critical for drug formulation .
  • Chlorine substitution (CAS: 1203498-99-0) introduces steric and electronic effects, altering binding interactions .

Pharmacologically Active Derivatives

Fevipiprant (NVP-QAW039)

Fevipiprant, a derivative of 2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid, incorporates a 4-(methylsulfonyl)-2-(trifluoromethyl)benzyl group and a methyl substituent. These modifications confer:

  • Improved Potency : 10-fold higher DP2 receptor antagonism vs. precursor NVP-QAV680 .
  • Longer Receptor Residence Time : 24-hour duration of action in vivo .
  • Clinical Relevance : Phase III trials for asthma (2025 status) .
Property Target Compound Fevipiprant (NVP-QAW039)
Molecular Formula C₉H₈N₂O₂ C₁₉H₁₇F₃N₂O₄S
Molecular Weight 176.17 426.41
Key Modification None Benzyl sulfone + CF₃ group
Biological Activity Intermediate DP2 antagonist (IC₅₀: 1.2 nM)

Mechanistic Insight : The sulfone and trifluoromethyl groups in fevipiprant enhance hydrophobic interactions with DP2 receptor pockets, driving potency .

Biological Activity

2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid, also known as 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)alanine, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and research findings related to its pharmacological effects.

  • Molecular Formula : C10H11N3O2
  • Molecular Weight : 205.213 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • LogP : 0.71

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate pyrrolo[2,3-b]pyridine moieties into amino acids. The methods often utilize standard coupling techniques in organic chemistry to achieve the desired structure.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. For example:

  • A molecular docking study showed that certain derivatives of pyrrolo[2,3-b]pyridine can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
  • In vitro assays demonstrated that these compounds have IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

  • One study reported that compounds with similar structures showed high antioxidant activity (71–82%) compared to Trolox, a standard antioxidant .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

  • It has been characterized as a potential inhibitor of SGK-1 kinase, which is implicated in various diseases including cancer and diabetes .

Study on Anticancer Properties

A recent research article focused on the synthesis and evaluation of several pyrrolo[2,3-b]pyridine derivatives, including this compound. The study highlighted:

  • Cell Lines Tested : CCRF-CEM, MOLT-4 (T-cell lines), and HeLa S3 (non-T-cell line).
  • Findings : The compound exhibited selective cytotoxicity against these cell lines with low toxicity towards normal cells .

Antioxidant Evaluation

In another study assessing the antioxidant capacity of related compounds:

  • The tested compounds were evaluated using a hydrogen peroxide model.
  • Results indicated that several derivatives had significant protective effects against oxidative stress-induced damage in cellular models .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant inhibition of cancer cell growth
AntioxidantHigh antioxidant activity compared to Trolox
Enzyme InhibitionInhibition of SGK-1 kinase

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid, and how do reaction conditions influence yield?

  • Methodology : Use multi-step protocols involving amide coupling or nucleophilic substitution. For example, analogs like indole-3-acetic acid are synthesized via coupling reactions (e.g., General Procedure F1 in ). Monitor temperature, solvent polarity, and catalyst selection (e.g., HPLC-grade reagents, as in ).
  • Data Consideration : Compare yields under varying conditions (e.g., room temperature vs. reflux; see for similar procedures). Purity >95% is achievable with HPLC optimization .

Q. How can researchers ensure the compound’s purity and structural integrity during synthesis?

  • Methodology : Employ orthogonal analytical techniques:

  • HPLC (e.g., reports 95% purity using C18 columns).
  • NMR spectroscopy (e.g., ¹H NMR in DMSO-d6 for detecting pyrrolo-pyridine protons, as in ).
  • Mass spectrometry (ESIMS for molecular ion confirmation; see m/z data in ).
    • Critical Step : Use preparative HPLC for final purification and validate with triple-quadrupole MS .

Q. What safety protocols are critical for handling this compound?

  • Hazard Identification : Classified as causing serious eye/respiratory irritation (H319/H335; ). Use PPE (gloves, goggles) and work in fume hoods.
  • Emergency Measures : Follow CLP/GHS guidelines (e.g., rinsing eyes with water for 15 minutes; ). Store in airtight containers at 2–8°C ( ) .

Q. How does this compound compare structurally to related pyrrolo-pyridine derivatives?

  • Key Differences : The acetic acid group at the 3-position distinguishes it from isomers like 2-(1H-pyrrol-1-yl)acetic acid (). Computational modeling (e.g., DFT calculations) can predict electronic effects of substitution patterns.
  • Biological Relevance : Analog 7-azatryptophan ( ) shares a pyrrolo-pyridine core but differs in side-chain functionalization, impacting receptor binding .

Advanced Research Questions

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

  • Methodology : Use embedded experimental designs (quantitative + qualitative data; ). For example:

  • In vitro assays : Test analogs with modified pyrrolo-pyridine rings (e.g., methyl or trifluoromethyl substitutions; ).
  • Dose-response curves : Measure IC₅₀ values for target engagement (e.g., enzyme inhibition).
    • Data Analysis : Apply inferential statistics (e.g., ANOVA for comparing bioactivity across analogs) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approach : Use molecular docking (e.g., AutoDock Vina) with SMILES strings (e.g., ’s 7-azatryptophan analogs). Validate with MD simulations to assess binding stability.
  • Key Parameters : Calculate binding free energy (ΔG) and hydrogen-bond interactions with active-site residues .

Q. What strategies resolve contradictions in toxicity data across studies?

  • Case Study : (TCI) reports respiratory irritation (Category 2), while (Key Organics) classifies acute toxicity as Category 4.
  • Resolution : Conduct in vivo studies (OECD guidelines) or refine in vitro models (e.g., Ames test for mutagenicity). Cross-reference with PubChem data .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Protocol : Accelerated stability testing (40°C/75% RH for 6 months). Monitor degradation via:

  • HPLC-UV for impurity profiling.
  • LC-MS to identify breakdown products (e.g., decarboxylation or ring oxidation).
    • Data : recommends storage at 2–8°C in desiccated conditions to prevent hydrolysis .

Q. What advanced techniques characterize metabolites of this compound in biological systems?

  • Workflow :

In vitro metabolism : Incubate with liver microsomes (human/rat).

HRMS/MS : Identify phase I/II metabolites (e.g., glucuronidation at the acetic acid group).

NMR : Assign stereochemistry of hydroxylated derivatives.

  • Reference : Analog studies in (7-azatryptophan) guide metabolite profiling .

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